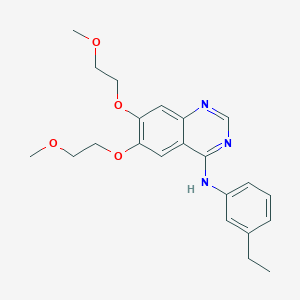

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

説明

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₇N₃O₄ and its molecular weight is 397.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity : Some derivatives of quinazolinamine, including N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, have been studied for their antitumor properties. For instance, a study by Sun Zhi-zhong (2011) focused on synthesizing a key quinazoline intermediate with enhanced antitumor activity, suggesting potential applications in cancer therapy (Sun Zhi-zhong, 2011).

Biogenic Amine Transporter Modulation : Research by J. Pariser et al. (2008) identified novel allosteric modulators of the dopamine transporter, including quinazolinamine derivatives. These compounds are valuable for understanding and potentially treating neurological disorders (J. Pariser et al., 2008).

EGFR Tyrosine Kinase Inhibitors : Yong-Sup Lee and colleagues (2005) synthesized and evaluated quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy (Yong-Sup Lee et al., 2005).

Refractory Solid Tumors and CNS Malignancies Treatment : The compound was evaluated for its effectiveness in treating refractory solid tumors and CNS malignancies in pediatric patients, indicating its potential as a therapeutic agent in this challenging area (B. Freeman et al., 2006).

Insecticidal Efficacy : A study by Manal M. El-Shahawi et al. (2016) explored the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, highlighting the compound's potential use in agriculture (Manal M. El-Shahawi et al., 2016).

Photodynamic and Photothermal Therapy : Guangxue Feng et al. (2017) developed a multifunctional theranostic platform using conjugated polymer nanoparticles incorporating quinazoline derivatives for cancer imaging and therapy (Guangxue Feng et al., 2017).

Organic Light-Emitting Devices (OLEDs) : Research by Ning Su and You‐Xuan Zheng (2019) showed the use of quinazoline derivatives in the development of red iridium(iii) complexes for OLED applications, demonstrating the compound's versatility in material science (Ning Su and You‐Xuan Zheng, 2019).

Cytochrome P450 Bioactivation : A study by R. Subramanian et al. (2011) explored the bioactivation of a terminal phenyl acetylene group, including erlotinib (a derivative of quinazolinamine), by cytochrome P450 enzymes, relevant in understanding drug metabolism (R. Subramanian et al., 2011).

Analgesic and Anti-inflammatory Agents : V. Alagarsamy and colleagues (2008) synthesized a novel class of compounds including 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, showing potential as analgesic and anti-inflammatory agents (V. Alagarsamy et al., 2008).

Antiviral Activity : M. Gütschow, E. Tonew, and S. Leistner (1995) investigated compounds including bis quinazolinone derivatives for their antiviral activity against various DNA- and RNA-viruses (M. Gütschow, E. Tonew, and S. Leistner, 1995).

作用機序

Target of Action

Quinazoline derivatives are known to have anticancer activity and often target tyrosine kinases .

Mode of Action

It’s known that quinazoline derivatives often work by different mechanisms on various molecular targets . They can inhibit the tyrosine kinases, which are key enzymes in the signal transduction pathways, leading to cell proliferation and survival .

Biochemical Pathways

Given that quinazoline derivatives often target tyrosine kinases, they likely affect pathways related to cell proliferation and survival .

Result of Action

Given its potential anticancer activity, it may result in the inhibition of cell proliferation and survival .

特性

IUPAC Name |

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQUOVYZADJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

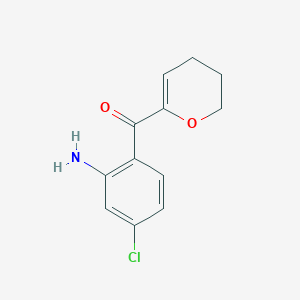

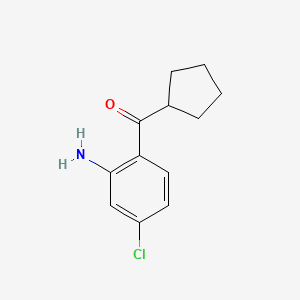

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)